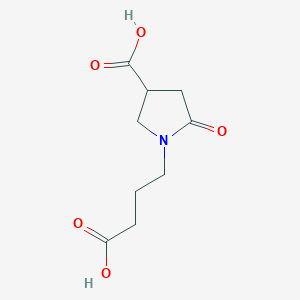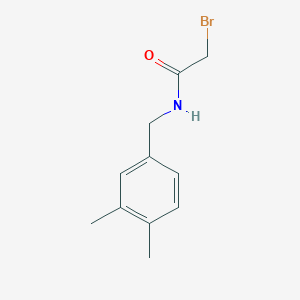
2-Bromo-n-(3,4-dimethylbenzyl)acetamide
Overview
Description
Scientific Research Applications
Biological Effects and Therapeutic Potential
Acetamide derivatives, including those similar to 2-Bromo-n-(3,4-dimethylbenzyl)acetamide, have been studied for various biological effects and therapeutic potentials. For example, research on the biological effects of acetamide and its derivatives has contributed significantly to understanding their toxicological profiles and commercial importance. Studies have updated knowledge around the biological consequences of exposure, reflecting the material's usage and its biological responses (Kennedy, 2001).
Environmental Toxicology and Degradation
The environmental toxicology of acetamide derivatives is another area of extensive research. Investigations into the degradation of acetaminophen, a compound related to acetamide derivatives, by advanced oxidation processes (AOPs), have provided insights into the generation of various kinetics, mechanisms, and by-products, thereby contributing to environmental protection strategies (Qutob et al., 2022).
Analgesic Mechanisms and Health Assessments
Research has also delved into the analgesic effects of acetaminophen, highlighting the complex metabolism and novel mechanisms of action that can provide a basis for understanding the analgesic properties of related acetamide derivatives (Ohashi & Kohno, 2020). Moreover, health assessments of polybrominated dibenzo-p-dioxins and dibenzofurans, potentially relevant to brominated compounds like 2-Bromo-n-(3,4-dimethylbenzyl)acetamide, have explored the toxicological profiles and environmental impacts of these substances (Mennear & Lee, 1994).
Mechanism of Action
Target of Action
Acetamide derivatives are known to have various biological activities and could interact with numerous biological targets. The specific target of “2-Bromo-n-(3,4-dimethylbenzyl)acetamide” would depend on the specific functional groups present in the molecule .
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the compound were to act as an inhibitor for a certain enzyme, it might bind to the active site of the enzyme and prevent it from catalyzing its reaction .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways depending on its specific target. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the overall flow of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of functional groups could influence how it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits an enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-bromo-N-[(3,4-dimethylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVVRSPIZNGEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)
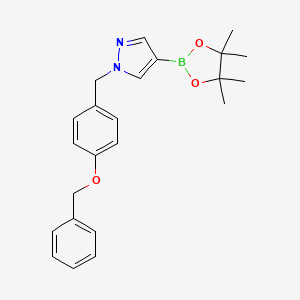
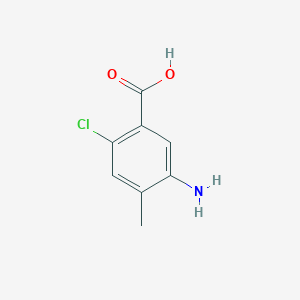
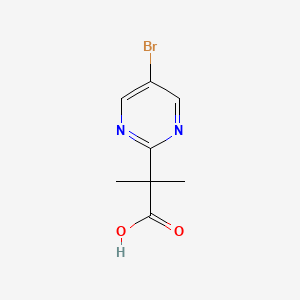
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)
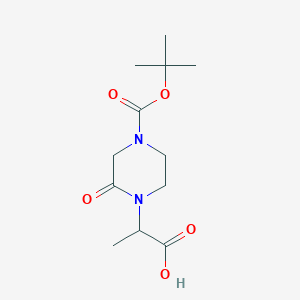
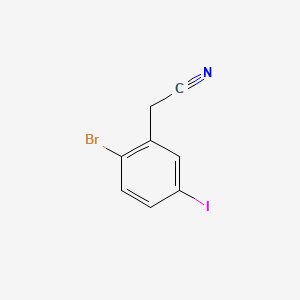
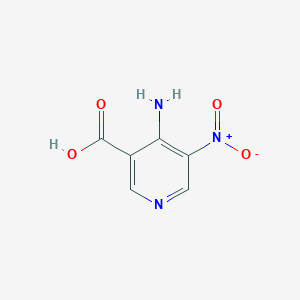
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
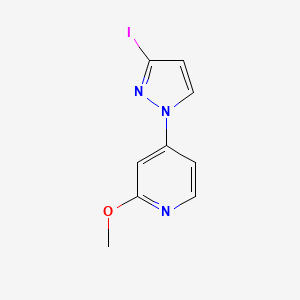

![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
